Chlorocitric acid
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Overview
Description
Chlorocitric acid is a useful research compound. Its molecular formula is C6H7ClO7 and its molecular weight is 226.57 g/mol. The purity is usually 95%.
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Scientific Research Applications
Anorectic Agent : (--)-threo-Chlorocitric acid has been identified as a potent anorectic agent in rats and dogs. It significantly reduces food intake without affecting fatty acid synthesis. This compound delays the rate of gastric emptying, suggesting its mechanism in suppressing food intake might be through a reduction of gastric emptying (Triscari & Sullivan, 1981).
Comparative Toxicity Studies : When compared to fluorocitrate, another halogenated citrate analog, (--)-threo-chlorocitric acid exhibits different toxicological profiles in dogs. Both compounds impact the tricarboxylic acid (TCA) cycle, but chlorocitrate has been shown to be a weaker inhibitor of citrate metabolism than fluorocitrate (Bosakowski & Levin, 1987).
Body Lipid Reduction : (--)-threo-Chlorocitric acid has been found to significantly reduce body lipid in rats without affecting protein levels. This suggests potential utility as an anti-obesity agent. Unlike other anorectics like mazindol or diethylpropion, tolerance to the anorectic effect of (--)-threo-chlorocitric acid did not develop with continued administration (Sullivan, Dairman, & Triscari, 1981).
Plasma Measurement Methodology : A method for measuring (--)-threo-chlorocitric acid in human plasma has been developed. This involves various steps of acidification, extraction, and gas chromatography-chemical ionization mass spectrometry, indicating the complexity involved in accurately measuring this compound in biological systems (Rubio, De Grazia, Miwa, & Garland, 1982).
Sham Feeding Studies : In studies involving sham feeding rats, (--)-threo-chlorocitric acid was shown to decrease sham and real feeding of sucrose. This suggests that its anorectic effect is not solely due to inhibition of gastric emptying. The compound was more potent in real-feeding conditions relative to sham feeding, indicating the involvement of postingestive cues such as gastric distention (Weatherford, Salabarria, Nelson, & Laughton, 1991).
Properties
{ "Design of the Synthesis Pathway": "Chlorocitric acid can be synthesized by chlorination of citric acid. The reaction can be carried out using various chlorinating agents such as thionyl chloride, phosphorus pentachloride, or phosphorus oxychloride.", "Starting Materials": [ "Citric acid", "Chlorinating agent (e.g. thionyl chloride, phosphorus pentachloride, or phosphorus oxychloride)", "Solvent (e.g. dichloromethane, chloroform, or carbon tetrachloride)", "Deionized water" ], "Reaction": [ "Dissolve citric acid in a solvent such as dichloromethane, chloroform, or carbon tetrachloride.", "Add the chlorinating agent (e.g. thionyl chloride, phosphorus pentachloride, or phosphorus oxychloride) to the solution.", "Stir the mixture at room temperature for several hours.", "Add deionized water to the reaction mixture to quench the excess chlorinating agent.", "Extract the chlorocitric acid from the organic layer using a suitable solvent such as ethyl acetate or diethyl ether.", "Dry the organic layer over anhydrous sodium sulfate.", "Filter the solution and evaporate the solvent to obtain the crude chlorocitric acid.", "Purify the crude product by recrystallization from a suitable solvent such as ethanol or methanol." ] } | |
CAS No. |
76432-78-5 |
Molecular Formula |
C6H7ClO7 |
Molecular Weight |
226.57 g/mol |
IUPAC Name |
(1R,2R)-1-chloro-2-hydroxypropane-1,2,3-tricarboxylic acid |
InChI |
InChI=1S/C6H7ClO7/c7-3(4(10)11)6(14,5(12)13)1-2(8)9/h3,14H,1H2,(H,8,9)(H,10,11)(H,12,13)/t3-,6-/m0/s1 |
InChI Key |
PLYZXLXZNMQAAU-DZSWIPIPSA-N |
Isomeric SMILES |
C(C(=O)O)[C@]([C@H](C(=O)O)Cl)(C(=O)O)O |
SMILES |
C(C(=O)O)C(C(C(=O)O)Cl)(C(=O)O)O |
Canonical SMILES |
C(C(=O)O)C(C(C(=O)O)Cl)(C(=O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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